![molecular formula C12H23NO4 B3050185 甲基 (2S)-3-甲基-2-[甲基-[(2-甲基丙烷-2-基)氧羰基]氨基]丁酸酯 CAS No. 24164-06-5](/img/structure/B3050185.png)
甲基 (2S)-3-甲基-2-[甲基-[(2-甲基丙烷-2-基)氧羰基]氨基]丁酸酯
描述
“Methyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure for this compound is not provided in the searched resources .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, etc. Unfortunately, these specific properties for this compound are not provided in the searched resources .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of NSC 135130, also known as (S)-METHYL 2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-3-METHYLBUTANOATE:
Antibody-Drug Conjugates (ADCs)
NSC 135130 is primarily used as a BOC-protected linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells. The BOC-protected group in NSC 135130 allows for selective linkage to tubulin-targeting inhibitors, enhancing the efficacy and specificity of ADCs .
Tubulin-Targeting Inhibitors
In addition to its role in ADCs, NSC 135130 is used in the development of tubulin-targeting inhibitors. These inhibitors disrupt microtubule dynamics, which is crucial for cell division. By linking to tubulin-targeting agents, NSC 135130 helps in creating compounds that can effectively inhibit cancer cell proliferation .
Peptide Synthesis
NSC 135130 is utilized in peptide synthesis due to its BOC-protected amino group. This protection allows for selective reactions during peptide chain assembly, ensuring that the amino acids are added in the correct sequence. This application is vital for producing peptides used in research and therapeutic applications .
Drug Delivery Systems
The compound is also explored in the design of drug delivery systems. Its chemical structure allows for the attachment of various therapeutic agents, facilitating targeted delivery to specific tissues or cells. This targeted approach improves the therapeutic index of drugs and reduces systemic side effects .
Bioconjugation Techniques
NSC 135130 is employed in bioconjugation techniques, where it is used to link biomolecules such as proteins, peptides, or nucleic acids to other molecules or surfaces. This application is essential in the development of biosensors, diagnostic tools, and therapeutic agents .
Chemical Biology Research
In chemical biology, NSC 135130 serves as a versatile building block for the synthesis of complex molecules. Its ability to form stable linkages with various functional groups makes it valuable in studying biological processes and developing new chemical probes .
Proteomics
The compound is used in proteomics for the modification and labeling of proteins. This application helps in the identification and quantification of proteins in complex biological samples, aiding in the understanding of protein function and interaction networks .
Pharmaceutical Development
NSC 135130 is also investigated in pharmaceutical development for its potential to create novel therapeutic agents. Its unique chemical properties allow for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles .
These applications highlight the versatility and importance of NSC 135130 in various fields of scientific research and drug development.
作用机制
Target of Action
The primary target of NSC 135130 is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin-targeting inhibitors are often used in the development of cancer therapeutics due to their ability to disrupt the formation of the mitotic spindle, thereby inhibiting cell division and proliferation .
Mode of Action
NSC 135130 acts as an ADC linker that can be linked to tubulin-targeting inhibitors . This means that it serves as a bridge, connecting the tubulin-targeting inhibitors to an antibody that can recognize and bind to specific antigens on the surface of cancer cells. Once the antibody has bound to the cancer cell, the tubulin-targeting inhibitor is released, allowing it to interact with its target and exert its cytotoxic effects .
Biochemical Pathways
The biochemical pathways affected by NSC 135130 are primarily related to cell division and proliferation . By targeting tubulin and disrupting the formation of the mitotic spindle, NSC 135130 can effectively halt the process of cell division. This leads to cell cycle arrest and ultimately, cell death .
Pharmacokinetics
As an adc linker, it is likely that its bioavailability and pharmacokinetic profile would be significantly influenced by the properties of the antibody to which it is attached, as well as the characteristics of the target cells .
Result of Action
The result of NSC 135130’s action is the inhibition of cell division and proliferation, leading to cell cycle arrest and cell death. This makes it a potentially effective therapeutic agent for the treatment of cancers, particularly those characterized by rapid and uncontrolled cell proliferation .
安全和危害
属性
IUPAC Name |
methyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)9(10(14)16-7)13(6)11(15)17-12(3,4)5/h8-9H,1-7H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHELVJNRWQYMIA-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-methyl-L-valine methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



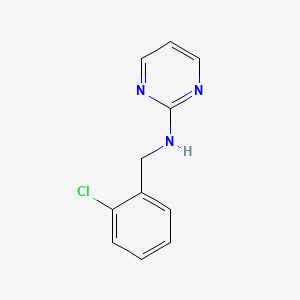
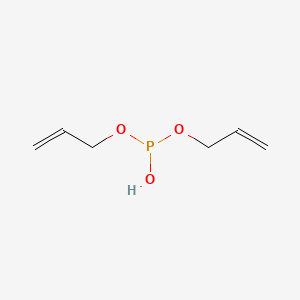
![5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3050105.png)
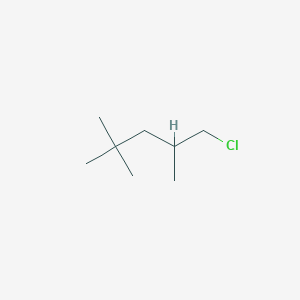

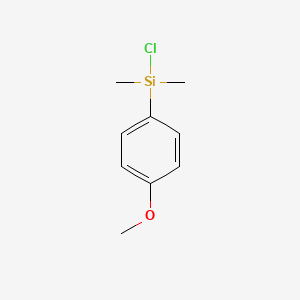
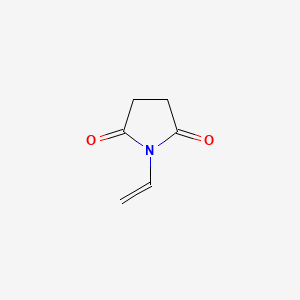
![[(4-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B3050115.png)
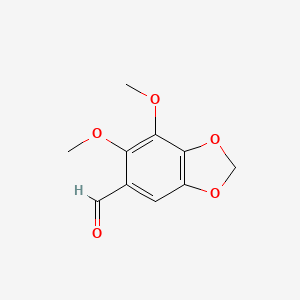

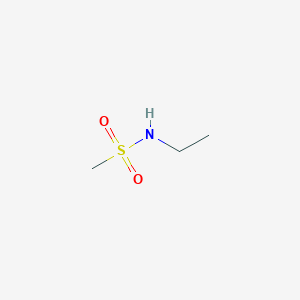

![5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B3050122.png)
![[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B3050125.png)